Lipophilicity (LogP) Comparison: 5-(Methylsulfanyl)-1,3-benzothiazole vs. 2-Methyl-5-(methylthio)benzothiazole
The lipophilicity of 5-(Methylsulfanyl)-1,3-benzothiazole is significantly lower than that of its 2-methyl substituted analog, 2-Methyl-5-(methylthio)benzothiazole (CAS 68386-29-8). The predicted ACD/LogP for the target compound is 2.50 , while the experimental LogP for the 2-methyl analog is 3.33 [1]. This difference in lipophilicity will directly impact membrane permeability, solubility, and overall pharmacokinetic behavior [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.50 |
| Comparator Or Baseline | 2-Methyl-5-(methylthio)benzothiazole (CAS 68386-29-8), LogP = 3.33 |
| Quantified Difference | Target compound is 0.83 log units less lipophilic. |
| Conditions | Target data is a calculated value (ACD/Labs); comparator data is an experimental value. |
Why This Matters
Lower lipophilicity is often correlated with better solubility and a reduced risk of promiscuous binding and off-target toxicity, a key selection criterion in early drug discovery.
- [1] Chem960. (2024). LogP for 2-甲基-5-甲硫基-苯并噻唑 (CAS 68386-29-8). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
